molecular formula C19H12N4O4 B11972201 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine CAS No. 15884-61-4

1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine

Cat. No.: B11972201
CAS No.: 15884-61-4
M. Wt: 360.3 g/mol
InChI Key: PCWAZGSDAQPGRU-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine is a complex organic compound that features both a dinitrophenyl group and a fluorenylidene group. These functional groups are known for their roles in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a fluorenone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrofluorenone derivatives, while reduction could produce diamino derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: May serve as a probe for studying enzyme activities or protein interactions.

    Industry: Could be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electrophile, while the fluorenylidene group may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A well-known reagent used in the detection of carbonyl compounds.

    Fluorenone: A compound with applications in organic synthesis and materials science.

    1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazone: A closely related compound with similar chemical properties.

Uniqueness

1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine is unique due to the combination of the dinitrophenyl and fluorenylidene groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

15884-61-4

Molecular Formula

C19H12N4O4

Molecular Weight

360.3 g/mol

IUPAC Name

N-(fluoren-9-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C19H12N4O4/c24-22(25)12-9-10-17(18(11-12)23(26)27)20-21-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,20H

InChI Key

PCWAZGSDAQPGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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